molecular formula C11H13N3O3 B012777 4-Nitro-5-methoxytryptamine CAS No. 107806-90-6

4-Nitro-5-methoxytryptamine

Cat. No.: B012777
CAS No.: 107806-90-6
M. Wt: 235.24 g/mol
InChI Key: XSQINWNNKSQCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-5-methoxytryptamine is a synthetic tryptamine derivative featuring a nitro (-NO₂) group at the 4-position and a methoxy (-OCH₃) group at the 5-position of the indole ring. The nitro group introduces electron-withdrawing properties, which may alter receptor binding kinetics compared to electron-donating substituents like methoxy or hydroxyl groups .

Properties

CAS No.

107806-90-6

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(5-methoxy-4-nitro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13N3O3/c1-17-9-3-2-8-10(11(9)14(15)16)7(4-5-12)6-13-8/h2-3,6,13H,4-5,12H2,1H3

InChI Key

XSQINWNNKSQCOH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-]

Other CAS No.

107806-90-6

Synonyms

4-nitro-5-methoxytryptamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Tryptamines exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of 4-nitro-5-methoxytryptamine and key analogs:

Compound Substituents Molecular Weight Receptor Affinity (Key Targets) Pharmacological Effects
This compound 4-NO₂, 5-OCH₃ ~235.23* Hypothesized: 5-HT1A/2A Unknown; potential serotonergic modulation
5-MeO-DMT 5-OCH₃, N,N-DiMe 218.28 5-HT1A/2A agonist Psychedelic, anxiolytic effects
4-MeO-DMT 4-OCH₃, N,N-DiMe 218.28 Lower 5-HT2A affinity Mild psychedelic activity
5-MeO-AMT 5-OCH₃, α-CH₃ 204.27 MAO inhibition, reuptake blocker Stimulant, prolonged psychedelia
5-Methoxytryptamine 5-OCH₃ 190.24 5-HT1A partial agonist Sedative, platelet shape modulation

*Estimated based on molecular formula (C₁₁H₁₃N₃O₃).

Key Observations:

Substituent Position: The 5-methoxy group in 5-MeO-DMT enhances 5-HT1A/2A affinity and psychedelic potency . In contrast, 4-methoxy substitution (e.g., 4-MeO-DMT) reduces receptor activity, suggesting steric or electronic hindrance at the 4-position .

N-Alkylation :

  • N,N-Dimethylation (e.g., 5-MeO-DMT) increases lipophilicity and CNS penetration, enhancing psychedelic effects . This compound lacks N-alkylation, which may limit its blood-brain barrier permeability.

Functional Effects: 5-Methoxytryptamine (unsubstituted at N) modulates platelet shape via 5-HT receptors but lacks hallucinogenic properties . The addition of a nitro group at the 4-position may introduce novel interactions, though toxicity risks (common with nitroaromatics) remain unexplored.

Hypothetical Analytical Profile:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • CAS Registry: Not available (unlike 5-methoxytryptamine, CAS 608-07-1 ).
  • Spectroscopy: Expected NMR peaks for 4-NO₂ (δ ~8.0 ppm, aromatic proton) and 5-OCH₃ (δ ~3.8 ppm) .

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